Bis(3-methylbutyl) sebacate

Description

Contextualization within Sebacate (B1225510) Ester Chemistry

Bis(3-methylbutyl) sebacate is an organic compound belonging to the sebacate ester family. ontosight.ai Esters in this class are derivatives of sebacic acid, a naturally occurring dicarboxylic acid. atamanchemicals.com Sebacic acid, with its ten-carbon aliphatic chain, is typically sourced from castor oil, making it a bio-based raw material. ontosight.ainayakem.com The defining reaction for forming these esters is esterification, where the two carboxylic acid groups of sebacic acid react with an alcohol. In the case of this compound, the alcohol is 3-methylbutanol. ontosight.ai

Sebacate esters are characterized by their excellent performance at low temperatures, good oil resistivity, and flexibility, which makes them highly valuable as plasticizers and lubricants. nayakem.comatamanchemicals.com The specific alcohol used in the esterification process significantly influences the final properties of the ester, such as viscosity, pour point, and volatility. atamanchemicals.cominsightsociety.org The use of a branched alcohol like 3-methylbutanol, for instance, imparts particular characteristics that are the subject of ongoing research. researchgate.net

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| Chemical Name | This compound | chemicalbook.com |

| CAS Number | 10340-42-8 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C20H38O4 | chemicalbook.comnih.gov |

| Formula Weight | 342.51 g/mol | chemicalbook.com |

| Synonyms | Diisoamyl sebacate | N/A |

Historical Development and Evolution of Diesters in Industrial and Research Domains

The synthesis of esters dates back to the mid-19th century and has become a cornerstone of organic chemistry. nih.gov Diesters, formed from dicarboxylic acids and alcohols, soon emerged as a particularly versatile class of compounds. atamanchemicals.comchemicalland21.com Their wide range of physical and chemical properties, which can be tailored by selecting different acid and alcohol precursors, has led to their adoption in numerous industrial sectors. atamanchemicals.comatamanchemicals.com

Historically, a primary application for diesters has been as plasticizers, particularly for polymers like polyvinyl chloride (PVC), to enhance flexibility and durability. ontosight.aiatamanchemicals.com Another major field of use is in the formulation of synthetic lubricants. insightsociety.org The development of diester-based lubricants was a significant advancement, leading to high-performance oils for demanding applications such as automotive and marine engines. insightsociety.org In recent decades, a growing emphasis on environmental sustainability and the finite nature of petroleum resources has spurred increased interest in bio-based chemicals. us.es This has renewed focus on diesters derived from renewable sources, such as the sebacate esters from castor oil, positioning them as environmentally friendlier alternatives to petrochemical-based products. insightsociety.orgus.es

Current Research Significance and Challenges Pertaining to this compound

The current research significance of this compound lies primarily in its applications as a bio-based plasticizer, lubricant, and emollient in personal care products. ontosight.ai The drive towards "green chemistry" and sustainable materials makes sebacate esters, derived from renewable castor oil, an attractive area of study. nayakem.com Specifically, esters synthesized from branched alcohols, such as this compound, are known for their favorable properties at low temperatures, a critical factor in lubricant formulations. researchgate.net

Despite its utility, research in this area faces several challenges. A primary challenge is the optimization of synthesis processes to maximize yield and purity while minimizing energy consumption and environmental impact. acs.org This involves fine-tuning reaction conditions and exploring more efficient catalytic systems, including biocatalysts like lipases. researchgate.netresearchgate.net Researchers also contend with balancing desirable properties. For example, while branching in the alcohol component can improve the pour point, it may have a slightly negative effect on the flash point of the resulting ester. insightsociety.org Furthermore, ensuring the complete removal of unreacted reagents and catalysts to achieve high-purity products for sensitive applications remains a significant hurdle that requires effective purification methodologies. acs.orgrsc.org

Overview of Key Research Areas and Methodological Approaches

Current research on this compound and related diesters is concentrated in several key areas, utilizing a range of scientific methodologies.

Key Research Areas:

Synthesis Optimization: A major focus is on developing efficient and sustainable synthesis routes. This includes both traditional chemical synthesis and biocatalytic methods. insightsociety.orgresearchgate.net

Property Characterization: Detailed investigation of the physicochemical properties of these esters is crucial. Research evaluates parameters like viscosity index, pour point, flash point, and oxidative stability to determine their suitability for specific applications, particularly as high-performance lubricants. insightsociety.org

Application as Bio-plasticizers: Studies explore the efficacy of sebacate esters as plasticizers for various polymers, aiming to replace petroleum-based phthalates. ontosight.aiatamanchemicals.com

Cosmetic Formulations: The use of this compound as an emollient, conditioning agent, and solvent in skin and hair care products is an active area of application-focused research. ontosight.ainayakem.com

Methodological Approaches:

Synthesis Techniques: The most common synthesis method is the direct esterification of sebacic acid with an alcohol, often using a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion. insightsociety.org Transesterification, typically starting from dimethyl sebacate, is another widely used approach. atamanchemicals.comresearchgate.net Both chemical catalysts (e.g., sulfuric acid) and biocatalysts (e.g., immobilized lipases) are employed to facilitate these reactions. insightsociety.orgresearchgate.net

Analytical Characterization: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques used to confirm the formation of the ester linkage and verify the chemical structure of the synthesized compound. insightsociety.orgrsc.org Gas Chromatography (GC) is frequently used to analyze the reaction mixture and determine the purity and yield of the final product. researchgate.net

Performance Testing: Standardized testing protocols, such as those established by ASTM International, are used to measure the physical properties of the esters, ensuring that they meet the required specifications for industrial use. researchgate.net

Table 2: Comparison of Synthesis Methods for Sebacate Esters

| Method | Catalyst | Typical Conditions | Advantages | Disadvantages |

| Conventional Esterification | Strong acids (e.g., H₂SO₄) | High temperature (120-150°C), often with a solvent like toluene (B28343) insightsociety.orgrsc.org | Established, relatively low-cost catalyst | High energy consumption, potential for side reactions, catalyst removal required acs.org |

| Enzymatic Synthesis (Biocatalysis) | Lipases (e.g., Novozym 435) | Mild temperatures (e.g., 50°C), solvent-free systems possible researchgate.net | High specificity, mild conditions, environmentally friendly researchgate.netresearchgate.net | Higher catalyst cost, potentially slower reaction rates |

| Transesterification | Chemical or enzymatic catalysts | Varies with catalyst | Can use readily available starting materials like dimethyl sebacate atamanchemicals.comresearchgate.net | Requires removal of alcohol byproduct (e.g., methanol) |

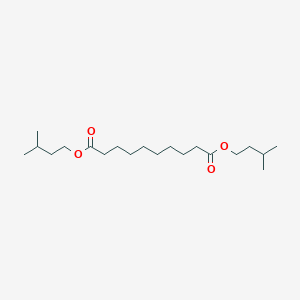

Structure

2D Structure

Properties

IUPAC Name |

bis(3-methylbutyl) decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O4/c1-17(2)13-15-23-19(21)11-9-7-5-6-8-10-12-20(22)24-16-14-18(3)4/h17-18H,5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTORLUDPYUCLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CCCCCCCCC(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90145818 | |

| Record name | Bis(3-methylbutyl) sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10340-42-8 | |

| Record name | 1,10-Bis(3-methylbutyl) decanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10340-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(3-methylbutyl) sebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010340428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(3-methylbutyl) sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3-methylbutyl) sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Chemical Reaction Engineering of Bis 3 Methylbutyl Sebacate

Conventional Esterification Reaction Systems

The traditional approach to synthesizing bis(3-methylbutyl) sebacate (B1225510) involves the direct esterification of sebacic acid with isoamyl alcohol. This reaction is typically reversible and requires a catalyst to achieve practical conversion rates within a reasonable timeframe.

Exploration of Direct Esterification Conditions (e.g., Acid-Catalyzed, Metal-Catalyzed)

The direct esterification of sebacic acid with isoamyl alcohol is commonly facilitated by catalysts to enhance the reaction rate. Both acid and metal-based catalysts have been effectively employed in similar esterification processes.

Strong Brønsted acids, such as sulfuric acid and p-toluenesulfonic acid (p-TSA), are frequently used as catalysts in the synthesis of sebacic acid esters. semanticscholar.orgajgreenchem.com These catalysts protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. For instance, in the synthesis of other diesters, p-TSA has been shown to be a more active catalyst compared to sulfuric acid. semanticscholar.org

Alternatively, metal-based catalysts, particularly titanates, have proven effective in driving esterification reactions. nih.gov For example, the synthesis of dioctyl sebacate, a structurally similar compound, can be achieved using titanate catalysts at elevated temperatures, typically between 210-225°C. chesci.com Kinetic studies on polyesterification reactions have highlighted that while tin-based catalysts may be superior under neat polycondensation conditions, titanium-based catalysts show better performance under azeotropic conditions where water is continuously removed. nih.gov

Reaction Kinetics and Thermodynamic Considerations in Bis(3-methylbutyl) Sebacate Formation

Influence of Stoichiometry and Reactant Purity on Synthesis Yield and Selectivity

The molar ratio of isoamyl alcohol to sebacic acid is a critical parameter that significantly affects the yield of this compound. In the synthesis of diesters, an excess of the alcohol is generally used to drive the reaction towards completion and maximize the conversion of the dicarboxylic acid. lecronchem.com For instance, in the synthesis of stearic acid esters, increasing the acid-to-alcohol molar ratio from 1:5 to 1:15 was found to increase both the rate and the yield of the esterification. ache.org.rs However, an excessively large excess of alcohol can complicate the purification process and may not lead to a proportional increase in yield.

The purity of the reactants, sebacic acid and isoamyl alcohol, is also important for achieving high selectivity and yield. Impurities can potentially interfere with the catalyst or lead to the formation of undesired byproducts, which can complicate the purification of the final product and may impact its physical and chemical properties.

Strategies for Water Removal and Equilibrium Shift in Esterification

As esterification is a reversible reaction that produces water, its continuous removal is essential to shift the equilibrium towards the product side and achieve high conversions. A common industrial practice is azeotropic distillation. wikipedia.orgnih.gov An inert solvent, such as toluene (B28343) or xylene, is added to the reaction mixture. This solvent forms a low-boiling azeotrope with water, allowing for its removal from the reactor as it is formed. lecronchem.comwikipedia.org The solvent can then be separated from the water and recycled back into the reactor.

Another strategy is melt polycondensation, where the reaction is carried out at a high temperature and under a vacuum or with a flow of inert gas to facilitate the removal of water. lecronchem.com This method avoids the use of an additional solvent, simplifying the process and reducing costs. lecronchem.com However, it may require higher temperatures, which could lead to side reactions or product degradation.

Advanced and Sustainable Synthetic Methodologies

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for chemical synthesis. Biocatalysis, utilizing enzymes, has emerged as a promising alternative to conventional chemical catalysis for the production of esters like this compound.

Biocatalytic Esterification Utilizing Lipases

Lipases are enzymes that catalyze the hydrolysis of fats and oils in aqueous environments, but in non-aqueous media, they can effectively catalyze esterification reactions. The use of lipases for the synthesis of this compound offers several advantages, including high selectivity, mild reaction conditions, and reduced formation of byproducts.

A study on the enzymatic synthesis of diesters of sebacic acid with isoamyl alcohol screened four different commercial lipases and found that Novozym 435, an immobilized lipase (B570770) from Candida antarctica, was the most effective catalyst. chesci.com The research investigated the influence of various reaction parameters on the conversion of sebacic acid.

Effect of Enzyme Concentration: The concentration of the lipase catalyst plays a significant role in the reaction rate. An increase in the enzyme concentration from 2.5% to 10% (w/w of sebacic acid) resulted in an increased conversion. However, further increasing the enzyme concentration to 20% did not lead to a significant change in the conversion, suggesting that 10% is an optimal concentration for this reaction system. chesci.com

Effect of Temperature: The reaction temperature affects the enzyme's activity and the reaction rate. The conversion of sebacic acid to its isoamyl ester increased as the temperature was raised from 40°C to 50°C. chesci.com An optimum temperature of 45°C was chosen for the process, as further increases did not notably enhance the conversion. chesci.com

Effect of Substrate Molar Ratio: The molar ratio of sebacic acid to isoamyl alcohol was found to be a crucial factor. When the molar ratio was 1:1, the conversion was approximately 50%. The conversion rate increased with an increasing alcohol concentration, reaching a maximum at a molar ratio of 1:4 (acid:alcohol). chesci.com Further increases in the alcohol concentration did not improve the conversion and could potentially lead to substrate inhibition. chesci.com

| Enzyme Concentration (% w/w) | Conversion (%) |

|---|---|

| 2.5 | 60.0 ± 0.161 |

| 10.0 | 86.0 ± 0.171 |

| Temperature (°C) | Conversion (%) |

|---|---|

| 40 ± 1 | 78.5 ± 0.146 |

| 50 ± 1 | 86.5 ± 0.453 |

| Acid:Alcohol Molar Ratio | Conversion (%) |

|---|---|

| 1:1 | ~50 |

| 1:4 | 86.0 ± 0.171 |

The reusability of the immobilized lipase is a key factor for the economic viability of the process. The study found that Novozym 435 could be successfully recycled for more than 10 times without a significant loss in its catalytic activity, demonstrating the potential for a cost-effective and sustainable synthesis of this compound. chesci.com

Selection and Characterization of Immobilized Enzyme Systems

The choice of enzyme and its immobilization method are critical factors that dictate the efficiency and economic viability of the biocatalytic synthesis of this compound. Immobilization confines the enzyme to a support material, enhancing its stability and allowing for easy separation from the reaction mixture and subsequent reuse. nih.govresearchgate.net

Enzyme Selection:

Lipases are the most commonly employed enzymes for the esterification of sebacic acid with isoamyl alcohol due to their broad substrate specificity and stability in organic solvents. researchgate.net Among commercially available lipases, those from Candida antarctica and Rhizomucor miehei have shown particular promise. chesci.comnih.gov For instance, in a screening of four commercial lipases for the synthesis of diesters of sebacic acid, Novozym 435, an immobilized lipase B from Candida antarctica, was identified as the most efficient catalyst. chesci.com

Immobilization Techniques:

Various techniques are used to immobilize lipases, each with its own set of advantages and disadvantages. These methods can be broadly categorized as physical adsorption, covalent bonding, entrapment, and cross-linking.

Physical Adsorption: This is the simplest method, relying on weak interactions like van der Waals forces between the enzyme and the support. mdpi.com Novozym 435, a widely used commercial biocatalyst, is an example of Candida antarctica lipase B immobilized by physical adsorption onto a macroporous acrylic resin. mdpi.com

Covalent Bonding: This method involves the formation of strong covalent bonds between the enzyme and the support material, which minimizes enzyme leaching. mdpi.com

Entrapment: In this technique, the enzyme is physically confined within the pores of a polymer matrix. mdpi.com Carrageenan, a linear sulfated polysaccharide, has been effectively used for immobilizing lipase. nih.gov

Characterization of Immobilized Systems:

The characterization of immobilized enzyme systems is crucial to understand their catalytic performance. Key parameters include enzyme loading, activity, stability (thermal and operational), and reusability. For example, a study on the synthesis of sebacic acid diesters demonstrated that the chosen immobilized enzyme could be successfully recycled more than 10 times, highlighting its commercial viability. chesci.com

Optimization of Enzyme Loading, Temperature, and Reaction Time for this compound Synthesis

To maximize the yield of this compound, it is essential to optimize several reaction parameters, including enzyme loading, temperature, and reaction time.

Enzyme Loading:

The concentration of the immobilized enzyme directly influences the reaction rate. Generally, an increase in enzyme loading leads to a higher conversion rate up to a certain point, after which the rate may plateau due to mass transfer limitations or substrate inhibition. Finding the optimal enzyme concentration is a key aspect of process optimization.

Temperature:

Temperature has a dual effect on enzymatic reactions. Higher temperatures generally increase the reaction rate. However, beyond an optimal temperature, the enzyme can undergo thermal denaturation, leading to a loss of activity. For the synthesis of sebacic acid diesters, the reaction temperature is a critical parameter to be studied and optimized. chesci.com

Reaction Time:

The reaction time required to achieve a high conversion of reactants to this compound is another important factor. The progress of the esterification reaction is monitored over time to determine the point at which equilibrium is reached or the desired conversion is achieved.

A study on the biocatalytic synthesis of dioctyl sebacate provides a relevant example of parameter optimization. The optimal conditions were found to be a reaction temperature of 40 °C and a reaction time of 30 hours, achieving a 93% conversion rate. researchgate.net Although the specific ester is different, the principles of optimization are directly applicable to this compound synthesis.

Interactive Data Table: Optimization of Dioctyl Sebacate Synthesis

| Parameter | Optimal Value | Conversion Rate |

| Reaction Temperature | 40 °C | 93% |

| Reaction Time | 30 h | 93% |

| Enzyme | Novozym 435 | 93% |

| Substrate Molar Ratio (Acid:Alcohol) | 1:3 | 93% |

This table illustrates the optimization of reaction parameters for a similar sebacic acid diester, providing a framework for the synthesis of this compound.

Evaluation of Solvent-Free Systems and Green Solvents in Biocatalysis

The choice of reaction medium is a critical aspect of developing a sustainable biocatalytic process for this compound synthesis. Traditional organic solvents often pose environmental and safety concerns.

Solvent-Free Systems:

Conducting the esterification reaction in a solvent-free system, where the substrates themselves act as the solvent, is an attractive option from a green chemistry perspective. This approach minimizes waste and simplifies downstream processing. However, solvent-free systems can sometimes be limited by high viscosity and poor substrate solubility, which can lead to slower reaction rates. researchgate.net Despite these challenges, successful solvent-free synthesis of other sebacic acid esters has been reported. researchgate.net

Green Solvents:

When a solvent is necessary, the focus is on using "green" alternatives to conventional volatile organic compounds. These include:

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure. They can be effective solvents for enzymatic reactions.

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. DES are biodegradable and can enhance enzyme stability and activity.

Supercritical Fluids: As will be discussed in a later section, supercritical fluids like carbon dioxide offer a green and highly tunable solvent environment.

The use of solvents with a high partition coefficient (log P > 3.0) has been shown to support high enzyme activity and conversions in the synthesis of similar esters like isoamyl acetate (B1210297). nih.gov

Mechanisms of Enantioselectivity and Diastereoselectivity (if applicable to branched isomers)

The synthesis of this compound from sebacic acid and 3-methyl-1-butanol (isoamyl alcohol) does not involve the formation of new chiral centers, and the starting materials themselves are achiral. Therefore, the concepts of enantioselectivity and diastereoselectivity are not directly applicable to this specific reaction. Lipases can exhibit high enantioselectivity in the resolution of racemic mixtures or the synthesis of chiral esters from prochiral substrates, but that is not the case here.

Non-Conventional Reaction Environments

To overcome the limitations of conventional batch reactors, researchers have explored non-conventional reaction environments to enhance the rate and efficiency of this compound synthesis.

Microwave-Assisted Synthesis for Enhanced Reaction Rates

Supercritical Fluid Reactor Applications for this compound Production

Supercritical fluids (SCFs), particularly supercritical carbon dioxide (scCO₂), offer a unique and advantageous reaction medium for biocatalysis. An SCF is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas.

Advantages of scCO₂:

Green Solvent: scCO₂ is non-toxic, non-flammable, and readily available.

Tunable Properties: The solvent properties of scCO₂ (density, viscosity, and diffusivity) can be easily tuned by adjusting the temperature and pressure.

Enhanced Mass Transfer: The low viscosity and high diffusivity of scCO₂ can reduce mass transfer limitations, leading to higher reaction rates.

Easy Product Separation: The product can be easily separated from the reaction mixture by simply depressurizing the system, which causes the CO₂ to return to its gaseous state.

The enzymatic synthesis of isoamyl acetate has been successfully carried out in a continuous packed-bed reactor using scCO₂ as the solvent, demonstrating the feasibility of this technology for the production of flavor esters. mdpi.com This approach holds significant promise for the efficient and sustainable production of this compound.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound from the crude reaction mixture are critical steps to achieve the high purity required for its various applications. The choice of technique depends on the nature of the impurities present, which typically include unreacted starting materials (sebacic acid and 3-methyl-1-butanol), the catalyst, water, and by-products. Given the high boiling point and thermal sensitivity of the ester, specific methods are employed to ensure its integrity during purification.

Distillation and Rectification Processes

Distillation is a primary method for purifying high-boiling point esters like this compound. Due to the ester's low volatility, distillation is conducted under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal decomposition that can occur at atmospheric pressure. nih.gov

Vacuum Distillation: This technique is essential for separating the ester from less volatile impurities such as unreacted sebacic acid and catalyst residues, as well as more volatile components like residual 3-methyl-1-butanol. The process involves heating the crude ester in a distillation apparatus where the pressure is maintained below atmospheric pressure. This allows for vaporization at a lower temperature, preserving the chemical structure of the ester. buschvacuum.comwikipedia.org

A multi-step distillation process is often employed in an industrial setting. An initial stripping step may be used to remove the excess alcohol and any water present. This is followed by the main distillation of the ester under a deeper vacuum to separate it from non-volatile impurities. For similar long-chain diesters, such as dioctyl sebacate, a final purification step might involve steam or inert gas stripping to remove final traces of volatile impurities and improve the odor and color of the product.

Rectification: Also known as fractional distillation under vacuum, rectification is a more refined version of distillation that uses a fractionating column to separate components with close boiling points. The column is packed with materials or fitted with trays that provide a large surface area for repeated vaporization and condensation cycles. This allows for a more efficient separation of this compound from any by-products with similar volatilities. The efficiency of the separation is dependent on the column's height, packing type, and the reflux ratio.

Below is a table illustrating typical operational parameters for the vacuum distillation of high-boiling point diesters, which can be considered indicative for this compound.

| Parameter | Typical Range | Purpose |

| Pressure | 1 - 20 mmHg | To lower the boiling point and prevent thermal degradation. |

| Pot Temperature | 180 - 250 °C | To provide sufficient energy for vaporization without causing decomposition. |

| Column Packing | Structured or random packing | To increase the efficiency of separation between components with close boiling points. |

| Reflux Ratio | 1:1 to 5:1 | To control the purity of the distillate; a higher ratio generally leads to higher purity. |

Extraction and Chromatographic Purification Methods

In addition to distillation, extraction and chromatographic techniques can be employed for the purification of this compound, particularly for removing specific impurities or for achieving very high levels of purity.

Liquid-Liquid Extraction: This method is effective for removing water-soluble impurities, such as residual acid catalyst and unreacted sebacic acid, from the crude ester. The process involves washing the crude product with an aqueous basic solution, such as sodium carbonate or sodium hydroxide, to neutralize and extract the acidic components into the aqueous phase. mdpi.com Subsequently, the organic layer containing the ester is washed with water to remove any remaining base and salts. The choice of an appropriate immiscible organic solvent is crucial for minimizing product loss. google.com

Chromatographic Methods: For laboratory-scale purification or for applications requiring exceptionally high purity, chromatographic techniques are utilized.

Column Chromatography: This is a common laboratory technique where the crude ester is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is used to elute the components at different rates based on their affinity for the stationary phase, allowing for their separation.

Preparative High-Performance Liquid Chromatography (HPLC): This is a more advanced and efficient chromatographic technique that uses high pressure to pass the mobile phase through a column with smaller particle size packing. This results in higher resolution and faster separation times. Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is often suitable for the purification of relatively nonpolar esters like this compound.

The following table provides an overview of chromatographic purification methods applicable to sebacate esters.

| Technique | Stationary Phase | Mobile Phase Example | Separation Principle |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Adsorption |

| Preparative HPLC | C18-bonded Silica | Acetonitrile/Water Gradient | Partitioning |

Process Intensification and Scale-Up Strategies for Industrial Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process intensification and scale-up strategies to ensure efficiency, safety, and economic viability.

Process Intensification: This involves the development of innovative equipment and techniques to achieve significant improvements in chemical manufacturing. mdpi.com For the production of this compound, several strategies can be employed:

Reactive Distillation: This technique combines the chemical reaction (esterification) and separation (distillation) in a single unit. As the ester is formed, the water by-product is continuously removed by distillation, which shifts the reaction equilibrium towards the product side, leading to higher conversions and yields. mdpi.com This can significantly reduce the reactor volume and energy consumption compared to conventional batch processes.

Membrane Reactors: These reactors integrate a membrane for the selective removal of a product (usually water in esterification) from the reaction zone. This continuous removal of water also drives the reaction towards completion. Pervaporation is a membrane process that has shown promise for intensifying esterification reactions. ui.ac.id

Use of Heterogeneous Catalysts: Replacing homogeneous acid catalysts with solid acid catalysts (e.g., ion-exchange resins, zeolites) simplifies the purification process as the catalyst can be easily separated by filtration. This eliminates the need for neutralization and washing steps, reducing wastewater generation and potential product loss. mdpi.com

Scale-Up Strategies: Scaling up the production of this compound from a laboratory or pilot plant to a full-scale industrial process involves several key considerations: chemicalbook.com

Reactor Design and Mixing: In a batch reactor, ensuring efficient mixing becomes more challenging at a larger scale. The impeller design and agitation speed must be carefully selected to maintain homogeneity and ensure effective heat and mass transfer, which is crucial for controlling the reaction rate and preventing localized overheating. ui.ac.id

Heat Transfer: Esterification reactions are typically endothermic, requiring heat input. As the reactor volume increases, the surface area-to-volume ratio decreases, which can make heat transfer less efficient. The design of the heating system (e.g., jacketed vessel, internal coils) is critical for maintaining the desired reaction temperature throughout the batch.

Pilot Plant Studies: Before constructing a full-scale production facility, it is common practice to build and operate a pilot plant. specialchem.comchemanager-online.com This intermediate step allows for the validation of the process on a smaller scale, optimization of operating conditions, and identification of potential scale-up challenges. Data from the pilot plant is crucial for the design and engineering of the commercial-scale facility. ddpsinc.com

The table below summarizes key considerations for the scale-up of this compound production.

| Parameter | Laboratory Scale | Pilot Plant Scale | Industrial Scale | Key Scale-Up Challenge |

| Batch Volume | < 1 L | 10 - 1000 L | > 1000 L | Maintaining consistent reaction conditions. |

| Mixing | Magnetic Stirrer | Mechanical Agitator | High-Torque Agitator | Achieving uniform mixing and heat distribution. |

| Heat Transfer | Heating Mantle | Jacketed Vessel | Jacketed Vessel with Coils | Efficiently managing heat input and removal. |

| Purification | Simple Distillation/Chromatography | Fractional Vacuum Distillation | Continuous Distillation/Stripping | Achieving high purity at a large throughput. |

Advanced Analytical Characterization and Structural Elucidation of Bis 3 Methylbutyl Sebacate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural analysis of bis(3-methylbutyl) sebacate (B1225510), providing detailed information about its molecular framework, functional groups, and exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within the molecule.

For bis(3-methylbutyl) sebacate, ¹H NMR spectroscopy reveals distinct signals corresponding to the chemically non-equivalent protons in the isoamyl alcohol and sebacic acid moieties. Due to the molecule's symmetry, the protons on each half of the molecule are chemically equivalent, simplifying the spectrum. The predicted chemical shifts are detailed in Table 1.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The carbonyl carbon of the ester group is characteristically found far downfield. Predicted chemical shifts for the carbon atoms are listed in Table 2.

Two-dimensional (2D-NMR) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used for unambiguous assignment. A COSY spectrum would show correlations between adjacent protons (e.g., between H-a and H-b, and between H-b, H-c, and H-d), confirming the connectivity within the alkyl chains. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom (e.g., H-a with C-a, H-b with C-b, etc.), confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃ This is an interactive data table. You can sort, filter, and search the data.

| Label | Assigned Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|---|

| a | -O-CH₂- | 4.05 | Triplet | ~6.7 | 4H |

| b | -CH₂-CH(CH₃)₂ | 1.51 | Quartet | ~6.7 | 4H |

| c | -CH(CH₃)₂ | 1.68 | Nonet | ~6.7 | 2H |

| d | -CH(CH₃)₂ | 0.92 | Doublet | ~6.6 | 12H |

| e | α-CH₂- (sebacate) | 2.28 | Triplet | ~7.5 | 4H |

| f | β-CH₂- (sebacate) | 1.61 | Quintet | ~7.5 | 4H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃ This is an interactive data table. You can sort, filter, and search the data.

| Label | Assigned Carbons | Predicted Chemical Shift (ppm) |

|---|---|---|

| 1 | C=O | 173.9 |

| 2 | α-CH₂- (sebacate) | 34.4 |

| 3 | β-CH₂- (sebacate) | 29.1 |

| 4 | γ-CH₂- (sebacate) | 25.0 |

| 5 | δ-CH₂- (sebacate) | 29.1 |

| a | -O-CH₂- | 63.2 |

| b | -CH₂-CH(CH₃)₂ | 37.5 |

| c | -CH(CH₃)₂ | 25.1 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. These two methods are often complementary; IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in polarizability.

The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the C=O (carbonyl) stretching of the ester functional group. Other key absorptions include the C-O stretching vibrations and the various C-H stretching and bending modes of the aliphatic chains.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, it is typically weaker than in the IR spectrum. Conversely, the C-C backbone and symmetric C-H stretching vibrations of the long alkyl chains tend to produce stronger signals in the Raman spectrum, making it useful for studying the molecule's hydrocarbon skeleton. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound This is an interactive data table. You can sort, filter, and search the data.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | 2850 - 2960 | 2850 - 2960 | Strong (IR), Strong (Raman) |

| C=O Stretch (Ester) | ~1735 | ~1735 | Very Strong (IR), Medium (Raman) |

| CH₂ Bend (Scissoring) | ~1465 | ~1465 | Medium (IR), Medium (Raman) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the analysis of individual components of a mixture.

The nominal molecular weight of this compound (C₂₀H₃₈O₄) is 342.5 g/mol . In electron ionization (EI) mode, the molecular ion (M⁺˙) peak at m/z 342 may be observed, though it can be weak or absent for long-chain esters. The fragmentation pattern is highly informative. Key fragments observed for this compound include ions at m/z 255, 185, and 71. nih.gov These correspond to specific cleavage events, as outlined in Table 4.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental composition of each ion, confirming the proposed structures and distinguishing between ions of the same nominal mass.

Table 4: Major Mass Spectral Fragments for this compound (EI-MS) This is an interactive data table. You can sort, filter, and search the data.

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 342 | [C₂₀H₃₈O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 255 | [M - OCH₂CH₂CH(CH₃)₂]⁺ | Loss of an isopentoxy radical |

| 185 | [HOOC(CH₂)₈CO]⁺ | Acylium ion from cleavage and rearrangement |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for performing accurate quantitative analysis.

Gas Chromatography (GC) Method Development for Purity and Impurity Profiling

Gas Chromatography (GC) is an ideal technique for assessing the purity of volatile and thermally stable compounds like this compound. A typical method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of components between the mobile and stationary phases.

For purity analysis, a flame ionization detector (FID) is commonly used due to its high sensitivity to hydrocarbons and wide linear response range. Method development would focus on optimizing the column type, temperature program, and gas flow rates to achieve baseline separation of the main peak from any potential impurities, such as residual starting materials (sebacic acid, 3-methyl-1-butanol) or byproducts. The Kovats retention index, a measure of retention time normalized to adjacent n-alkanes, for this compound is approximately 2329 on a semi-standard non-polar column, providing a standardized value for identification. nih.gov

Table 5: Typical GC Method Parameters for Purity Analysis This is an interactive data table. You can sort, filter, and search the data.

| Parameter | Typical Value/Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Methyl Siloxane |

| Carrier Gas | Helium, constant flow ~1.0 mL/min |

| Injector Temperature | 280 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Oven Program | Initial 150 °C, hold 2 min; Ramp at 10 °C/min to 300 °C, hold 10 min |

Method Validation Protocols (e.g., linearity, accuracy, precision)

For the quantitative analysis of this compound, methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are typically employed due to the compound's volatility. impactfactor.org The validation of such analytical methods is essential to ensure that the results are reliable, reproducible, and accurate. impactfactor.orgnih.gov Validation is performed according to established guidelines, focusing on key parameters like linearity, accuracy, and precision. environics.com

Linearity Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. To assess this, a series of standard solutions of this compound are prepared at multiple concentration levels and analyzed. A calibration curve is then generated by plotting the instrument response against the known concentrations. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), with a value of ≥ 0.999 being the general acceptance criterion for analytical methods. environics.com

Accuracy Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of this compound and analyzing the sample. The percentage recovery is calculated by comparing the measured concentration to the spiked concentration. Acceptable recovery is typically within a range of 98-102%. environics.com

Precision Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

For repeatability, the RSD should typically be below 2%, while for intermediate precision, an RSD of < 3% is generally considered acceptable. environics.com

Table 1: Representative Method Validation Data for GC-MS Analysis

| Validation Parameter | Acceptance Criterion | Typical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 100.5% |

| Precision - Repeatability (% RSD) | ≤ 2.0% | 1.2% |

| Precision - Intermediate (% RSD) | ≤ 3.0% | 2.5% |

Advanced Structural Analysis (e.g., X-ray Crystallography if solid, although typically a liquid)

As this compound is typically a liquid at room temperature, X-ray crystallography is not a suitable technique for its structural analysis. Instead, advanced spectroscopic methods are employed for detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Two-dimensional (2D) NMR techniques are powerful tools for the unambiguous structural confirmation of complex organic molecules like esters. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to map out the connectivity of the alkyl chains (the sebacate backbone and the isopentyl groups).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon in the structure to its attached proton(s). magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds). magritek.com For this compound, HMBC is crucial for confirming the ester linkage by showing a correlation between the protons on the CH₂ group of the isopentyl alcohol moiety and the carbonyl carbon of the sebacate backbone. libretexts.org

Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition (C₂₀H₃₈O₄) of the molecule. nih.gov Fragmentation patterns observed in the mass spectrum, often generated by techniques like electron ionization (EI), provide structural information. Characteristic fragments for this molecule would include the loss of the isopentyl groups and cleavages along the sebacate carbon chain.

Purity Assessment and Trace Impurity Detection

Ensuring the purity of this compound is critical for its industrial applications. The primary analytical technique for purity assessment and the detection of trace impurities is high-resolution capillary GC coupled with a sensitive detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). mdpi.com

Potential impurities in this compound can originate from several sources:

Unreacted Starting Materials: Residual sebacic acid or isoamyl alcohol.

By-products from Synthesis: Such as the monoester of sebacic acid or oligomeric esters.

Contaminants from Raw Materials: Impurities present in the initial sebacic acid or isoamyl alcohol. beilstein-journals.org

Degradation Products: Formed during storage or processing.

A validated GC-MS method, often operating in Selected Ion Monitoring (SIM) mode, can achieve very low limits of detection (LOD) and quantitation (LOQ), enabling the identification and quantification of impurities at parts-per-million (ppm) levels. nih.govresearchgate.net The specificity of the MS detector allows for the positive identification of impurity peaks by comparing their mass spectra to spectral libraries or known standards. scribd.com

Table 2: Common Impurities and Analytical Detection

| Potential Impurity | Chemical Formula | Typical Detection Method | Typical Limit of Quantitation (LOQ) |

|---|---|---|---|

| Sebacic acid | C₁₀H₁₈O₄ | GC-MS (after derivatization) | ~10-20 ppm |

| Isoamyl alcohol | C₅H₁₂O | GC-MS | ~5-10 ppm |

| Mono-isopentyl sebacate | C₁₅H₂₈O₄ | GC-MS | ~10-20 ppm |

| Related Diester Impurities | Variable | GC-MS | ~10-50 ppm |

Mechanisms of Plasticization in Polymeric Systems

The process of plasticization involves the insertion of plasticizer molecules between polymer chains, which alters the intermolecular forces and spatial arrangement of these chains. researchgate.net Several theories, including the lubricity theory, gel theory, and free volume theory, explain the complex mechanisms behind this process. acs.org

The effectiveness of this compound as a plasticizer is fundamentally linked to its molecular structure and its compatibility with various polymers. As a diester, its molecules contain polar ester groups and non-polar alkyl chains. In a polymer like Polyvinyl Chloride (PVC), the polar groups of the plasticizer interact with the dipoles present on the polymer chains, specifically the carbon-chlorine bonds. rug.nlresearchgate.net These interactions, which include van der Waals forces and electrostatic interactions, allow the plasticizer to "solvate" the polymer chains, effectively shielding them from each other. nih.govrug.nl

This interruption of polymer-polymer forces is crucial for plasticization. rug.nl The long, flexible, and branched non-polar alkyl groups (3-methylbutyl) of the plasticizer then space the polymer chains apart. ukm.my This structure is particularly effective at increasing the accessible free volume for the polymer chains. nih.gov

Sebacate esters are known for their excellent compatibility with a wide range of polymers beyond PVC. wikipedia.org These include:

Cellulose Esters: Such as cellulose acetate (B1210297) butyrate and cellulose acetate propionate. wikipedia.orggoogle.com

Synthetic Rubbers: Notably nitrile rubber and neoprene, where sebacates impart superior low-temperature properties and good oil resistivity. wikipedia.orgwikipedia.orgnayakem.com

The compatibility can be estimated using solubility parameters. For instance, the Hansen solubility parameters for a similar compound, di-n-butyl sebacate (DBS), align well with those of PVC, indicating a high degree of miscibility. nih.gov

The "free volume theory" is a key concept in understanding plasticization. acs.org It posits that glassy polymers have a limited amount of empty space, or "free volume," between their tangled chains. researchgate.net This lack of free volume restricts the movement of polymer segments, resulting in a rigid material.

Plasticizers like this compound have a larger free volume than the polymer itself. researchgate.net When mixed with a polymer, the plasticizer molecules distribute themselves between the macromolecules, effectively increasing the total free volume of the system. researchgate.netwikipedia.org This added space provides the polymer chains with more room to move, slide past one another, and rotate. researchgate.netacs.org The increased segmental mobility of the chains is the direct cause of the enhanced flexibility and reduced stiffness of the plasticized material. rug.nl

A direct consequence of increased chain mobility is a significant reduction in the polymer's glass transition temperature (Tg). researchgate.net The Tg is the temperature at which a rigid, glassy polymer transitions to a more flexible, rubbery state. By facilitating chain movement, this compound allows this transition to occur at a lower temperature. nih.govresearchgate.net This effect is a primary indicator of a plasticizer's efficiency.

The addition of the plasticizer also reduces the material's modulus, which is a measure of its stiffness. specialchem.com With the polymer chains better able to move, the material becomes less resistant to deformation, leading to a lower elastic modulus. ukm.my Research on dicarboxylate esters, including sebacates, in PVC demonstrates a clear trend of decreasing Tg with the inclusion of the plasticizer. ukm.my

Table 1: Effect of Di(2-ethylhexyl) Sebacate (D2EHSe) on the Glass Transition Temperature of PVC (Data based on a representative sebacate plasticizer)

| PVC Formulation | Glass Transition Temperature (Tg) |

| Unplasticized PVC | 80-85 °C (Typical) |

| PVC with D2EHSe | 65.36 °C - 71.90 °C ukm.my |

This interactive table illustrates the typical reduction in Tg when a sebacate plasticizer is added to PVC. The specific value for this compound may vary.

The molecular-level changes induced by this compound translate directly into observable modifications of the polymer's bulk mechanical properties.

Flexibility: The most apparent change is a significant increase in flexibility. researchgate.net This is often quantified by measuring hardness (e.g., Shore A durometer), where a lower value indicates a softer, more flexible material. nih.gov

Elongation: Plasticized polymers can be stretched much further before breaking. This property, known as elongation at break, is dramatically increased because the mobile polymer chains can uncoil and align under stress. specialchem.comncsu.edu

Tensile Strength: The tensile strength, or the stress a material can withstand before breaking, is typically reduced. researchgate.net This occurs because the plasticizer molecules weaken the intermolecular forces between polymer chains, making them easier to pull apart. researchgate.net

Studies on the closely related di-n-butyl sebacate (DBS) show that it produces PVC materials with superior mechanical properties compared to traditional phthalate plasticizers. nih.gov

Table 2: Comparative Mechanical Properties of Plasticized PVC (Data shown for Di-n-butyl Sebacate (DBS) vs. conventional phthalates)

| Property | PVC with DBS nih.govresearchgate.net | PVC with DEHT nih.gov | PVC with DEHP nih.gov |

| Elongation at Break | 350% | Lower than DBS | Lower than DBS |

| Breaking Stress (Tensile Strength) | 15.7 MPa | Higher than DBS | Higher than DBS |

| Shore A Hardness | 80.2 | 92.2 | 87.0 |

This interactive table demonstrates the performance of a sebacate plasticizer. Lower hardness and high elongation indicate enhanced flexibility. DEHT and DEHP are common phthalate plasticizers.

Functional Performance in Diverse Polymer Formulations

The theoretical mechanisms of plasticization translate into tangible performance benefits in final products. Sebacate esters like this compound are valued for imparting specific characteristics, particularly in demanding applications.

In PVC formulations, this compound acts as a key component for transforming the inherently rigid polymer into a versatile, flexible material. researchgate.net Its primary role is to enhance flexibility and durability.

Flexibility Enhancement: The compound's efficiency in lowering the Tg makes it an excellent choice for applications requiring softness and pliability, such as films, cable insulation, and artificial leather. nih.govnayakem.com A key advantage of sebacates is their ability to impart excellent low-temperature flexibility, maintaining performance in cold environments where other plasticizers might cause the material to become brittle. wikipedia.orgnayakem.comnih.gov

Durability Improvement: Durability is enhanced through the low volatility and minimal migration of sebacate plasticizers compared to some conventional alternatives. nih.gov Plasticizer migration, where the plasticizer leaches out of the polymer over time, leads to embrittlement and product failure. researchgate.net The chemical structure of sebacates contributes to their permanence within the polymer matrix. For example, PVC plasticized with DBS exhibits significantly less plasticizer migration than materials made with certain phthalates, resulting in a longer service life and more stable mechanical properties. nih.gov

An in-depth examination of this compound reveals its significant, though specialized, applications across polymer science and lubrication technology. This diester of sebacic acid is noted for its role as a plasticizer and a base fluid for synthetic lubricants, where its molecular structure imparts valuable performance characteristics.

Environmental Fate and Degradation Dynamics of Bis 3 Methylbutyl Sebacate

Abiotic Transformation Processes

Thermal Decomposition Characteristics and Products

The primary products expected from the thermal decomposition of bis(3-methylbutyl) sebacate (B1225510) via β-hydrogen scission are:

An alkene: In this case, the isoamylene (3-methyl-1-butene) would be formed from the isopentyl alcohol portion of the ester.

A carboxylic acid: Sebacic acid would be the other major product.

At higher temperatures, secondary reactions can occur, leading to a more complex mixture of degradation products. These can include further breakdown of the initial products, potentially forming smaller olefins, carbon dioxide from decarboxylation of the sebacic acid, and cyclic ketones. dtic.mil The thermal stability of diesters generally increases with the length of the carbon chain. mdpi.com

Table 1: Predicted Thermal Decomposition Products of Bis(3-methylbutyl) sebacate

| Precursor Compound | Decomposition Mechanism | Primary Products | Potential Secondary Products |

| This compound | β-Hydrogen Scission | 3-methyl-1-butene, Sebacic acid | Smaller alkenes, Carbon dioxide, Cyclic ketones |

It is important to note that the exact composition of the decomposition products can be influenced by factors such as the temperature, heating rate, and the presence of oxygen or catalysts.

Environmental Distribution and Partitioning Behavior

The environmental distribution of this compound is governed by its physicochemical properties, which dictate its partitioning between different environmental compartments such as soil, water, and air.

Adsorption and Desorption to Soil and Sediment

The adsorption and desorption of organic compounds like this compound to soil and sediment are critical processes that affect their mobility and bioavailability. The primary mechanism for the sorption of non-ionic organic compounds is partitioning into the organic carbon fraction of the soil or sediment. wikipedia.org This partitioning behavior is quantified by the organic carbon-water (B12546825) partition coefficient (Koc).

While specific experimental Koc values for this compound are not available, its structure as a large, non-polar molecule with a high molecular weight suggests a high affinity for organic matter. nih.gov Consequently, it is expected to have a high Koc value, indicating strong adsorption to soil and sediment and limited mobility in the aqueous phase. nih.gov The equilibrium partitioning theory suggests that the bioavailable fraction of the chemical in sediment is what is present in the interstitial (pore) water, which is in equilibrium with the fraction sorbed to the sediment organic carbon. wikipedia.org

Volatilization from Water and Soil Surfaces

Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. The tendency of a chemical to volatilize from water is described by its Henry's Law constant, while volatilization from soil is also influenced by its adsorption characteristics.

Predictive Modeling of Environmental Compartmentalization (e.g., fugacity models)

Fugacity models are valuable tools for predicting the environmental distribution of chemicals. These models use the principle of fugacity, which can be thought of as the "escaping tendency" of a chemical from a particular phase. By calculating the fugacity of a substance in different environmental compartments (e.g., air, water, soil, sediment, biota), its equilibrium distribution can be predicted.

To apply a fugacity model to this compound, key input parameters would include its molecular weight, vapor pressure, water solubility, and octanol-water partition coefficient (Kow). While not all of these values are experimentally determined for this specific compound, they can be estimated using quantitative structure-property relationship (QSPR) models. Based on its structure, a high Kow would be expected, leading to a prediction of significant partitioning into soil, sediment, and biota.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Properties

Quantitative Structure-Activity Relationship (QSAR) models are computational methods that relate the chemical structure of a compound to its physicochemical properties, environmental fate, and toxicological effects. In the absence of experimental data, QSAR models can provide valuable estimates for key environmental parameters.

For this compound, QSAR models could be used to predict properties such as:

Log Kow (Octanol-Water Partition Coefficient): This is a crucial parameter for assessing a chemical's hydrophobicity and its tendency to bioaccumulate. Given its long alkyl chains, a high log Kow would be predicted.

Koc (Soil Organic Carbon-Water Partition Coefficient): As discussed earlier, QSARs can estimate the Koc based on the log Kow, providing insight into its soil and sediment sorption.

Water Solubility: QSARs can predict the extent to which the compound will dissolve in water, which is important for its transport in aquatic systems.

Henry's Law Constant: This can be estimated to assess its potential for volatilization from water.

These QSAR-derived properties can then be used as inputs for larger environmental fate and transport models, including fugacity models, to provide a comprehensive assessment of the likely environmental behavior of this compound.

Theoretical and Computational Chemistry Approaches for Bis 3 Methylbutyl Sebacate

Molecular Dynamics Simulations of Polymer-Plasticizer Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of polymer-plasticizer systems over time. This allows researchers to investigate macroscopic properties from the perspective of molecular interactions.

The effectiveness of a plasticizer is fundamentally determined by its interactions with the polymer chains. MD simulations can elucidate the nature and strength of these intermolecular forces, such as van der Waals forces and hydrogen bonds, between bis(3-methylbutyl) sebacate (B1225510) and a given polymer. By analyzing the radial distribution functions and interaction energies, researchers can quantify the compatibility and miscibility of the plasticizer within the polymer matrix. researchgate.net

For instance, simulations can reveal how the branched alkyl chains of bis(3-methylbutyl) sebacate position themselves between polymer chains, disrupting polymer-polymer interactions and leading to increased flexibility. nih.gov The phase behavior of the polymer-plasticizer blend, including the potential for phase separation at different concentrations and temperatures, can also be predicted by simulating the system's morphology over time. mdpi.com

Below is a hypothetical data table illustrating the kind of interaction energy data that could be obtained from MD simulations.

| Polymer System | Interaction Energy (kJ/mol) |

| Polymer-Polymer | -250 |

| Polymer-Bis(3-methylbutyl) sebacate | -180 |

| This compound-Bis(3-methylbutyl) sebacate | -90 |

Note: The data in this table is illustrative and does not represent actual experimental or simulated values.

MD simulations are a valuable tool for predicting the thermomechanical properties of plasticized polymers. researchgate.net The glass transition temperature (Tg), a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state, can be estimated by simulating the polymer's volume or density as a function of temperature. The introduction of this compound would be expected to lower the Tg of the polymer, and MD simulations can quantify this effect. nih.gov

Similarly, mechanical properties like Young's modulus, which measures the stiffness of a material, can be calculated by applying a simulated strain to the polymer-plasticizer system and measuring the resulting stress. researchgate.net These predictions can guide the formulation of plasticized polymers with desired mechanical performance.

The following table provides an example of how simulated thermomechanical properties might be presented.

| Property | Unplasticized Polymer | Polymer + 20% this compound |

| Glass Transition Temperature (K) | 373 | 323 |

| Young's Modulus (GPa) | 3.0 | 1.5 |

Note: The data in this table is illustrative and does not represent actual experimental or simulated values.

The concept of free volume is central to understanding the mechanism of plasticization. Plasticizers like this compound increase the free volume within the polymer matrix, which is the space not occupied by the polymer chains themselves. nih.gov This increased free volume allows for greater mobility of the polymer chains, leading to enhanced flexibility. MD simulations can be used to calculate the free volume distribution within the plasticized polymer.

Furthermore, the diffusion coefficient of the plasticizer within the polymer can be determined from MD simulations by tracking the mean squared displacement of the plasticizer molecules over time. researchgate.net A higher diffusion coefficient indicates greater mobility of the plasticizer, which can be related to the efficiency of plasticization and also to potential issues like plasticizer migration. researchgate.netnih.gov

An illustrative table of simulation results for free volume and diffusion is shown below.

| Parameter | Unplasticized Polymer | Polymer + 20% this compound |

| Fractional Free Volume (%) | 2.5 | 4.0 |

| Diffusion Coefficient of Plasticizer (cm²/s) | N/A | 1.5 x 10⁻⁸ |

Note: The data in this table is illustrative and does not represent actual experimental or simulated values.

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of individual molecules. researchgate.net These methods can provide highly accurate information about the geometry, reactivity, and spectroscopic characteristics of this compound.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the optimized molecular geometry of this compound and to analyze its electronic structure. researchgate.net This includes determining the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential.

The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. researchgate.net A larger gap generally implies higher stability. The molecular electrostatic potential map can reveal the regions of the molecule that are electron-rich or electron-poor, providing insights into how it will interact with other molecules. This information is valuable for understanding the fundamental nature of the interactions between this compound and the polymer matrix.

A hypothetical table of calculated electronic properties is presented below.

| Property | Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 7.7 |

| Dipole Moment (Debye) | 2.1 |

Note: The data in this table is illustrative and does not represent actual calculated values.

Quantum chemical calculations can predict various spectroscopic properties of this compound with a high degree of accuracy. For example, the vibrational frequencies in the infrared (IR) spectrum can be calculated, which correspond to the stretching and bending of chemical bonds. substack.com These predicted spectra can be compared with experimental data to confirm the molecular structure and to understand the vibrational modes of the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound can be computed. researchgate.net These theoretical chemical shifts are invaluable for interpreting experimental NMR spectra and for the structural elucidation of the molecule.

The following table illustrates the type of data that can be generated from spectroscopic predictions.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹³C (C=O) | 173.5 |

| ¹³C (O-CH₂) | 64.2 |

| ¹H (O-CH₂) | 4.05 |

| ¹H (CH₃) | 0.92 |

Note: The data in this table is illustrative and does not represent actual calculated values.

Reaction Pathway Modeling for Synthesis and Degradation

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis and degradation of this compound. By mapping out reaction pathways, it is possible to identify transition states, calculate activation energies, and predict reaction kinetics, offering a deeper understanding of the processes involved.

The primary route for the synthesis of this compound is the Fischer esterification of sebacic acid with 3-methyl-1-butanol (isoamyl alcohol), typically in the presence of an acid catalyst. masterorganicchemistry.commdpi.com The reaction proceeds through a series of protonation and nucleophilic attack steps. masterorganicchemistry.comoit.edu Computational models, such as those based on density functional theory (DFT), can be employed to calculate the energy profile of this reaction. This involves identifying the structures of reactants, intermediates, and products, as well as the transition states that connect them.

Table 1: Hypothetical Calculated Activation Energies for the Fischer Esterification of Sebacic Acid with 3-methyl-1-butanol

| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) |

|---|---|---|

| 1 | Protonation of the carboxylic acid carbonyl group | 5-10 |

| 2 | Nucleophilic attack by the alcohol | 15-20 |

| 3 | Proton transfer | 2-5 |

| 4 | Elimination of water | 10-15 |

| 5 | Deprotonation to form the ester | 3-7 |

This table presents hypothetical values to illustrate the type of data that can be generated from reaction pathway modeling. Actual values would require specific quantum chemical calculations.

In terms of degradation, the primary chemical pathway for this compound is hydrolysis, which is the reverse of the esterification reaction. oit.edu This process involves the cleavage of the ester bonds to yield sebacic acid and 3-methyl-1-butanol. Hydrolysis can be catalyzed by acids or bases, and its rate is influenced by factors such as temperature and pH. acs.org Enzymatic degradation, particularly by lipases, is also a significant pathway, especially in biological environments. nih.gov

Reaction pathway modeling can be used to study the kinetics of both abiotic and enzymatic hydrolysis. For instance, computational models can simulate the interaction of the ester with water molecules or the active site of an enzyme to determine the most likely degradation pathway and its associated energy barriers. This information is crucial for predicting the persistence and environmental fate of the compound. nih.gov

Predictive Algorithms for Material Performance and Environmental Behavior

Predictive algorithms, including molecular dynamics (MD) simulations and Quantitative Structure-Activity Relationship (QSAR) models, are valuable for forecasting the performance of this compound as a material additive and its potential environmental impact.

As a plasticizer, the effectiveness of this compound depends on its interaction with polymer chains. researchgate.netarxiv.org Molecular dynamics simulations can model the behavior of the plasticizer within a polymer matrix at an atomistic level. acs.orgscispace.com These simulations can predict key performance indicators such as the depression of the glass transition temperature (Tg), which is a measure of plasticizer efficiency. acs.orgmdpi.com By simulating the movement and interaction of molecules over time, MD can provide insights into the compatibility of the plasticizer with the polymer and its tendency to migrate out of the material. scispace.com

Table 2: Hypothetical Molecular Descriptors for a Predictive Model of Plasticizer Performance

| Molecular Descriptor | Description | Hypothetical Influence on Performance |

|---|---|---|

| Molecular Weight | The mass of the molecule. | Lower molecular weight may increase migration. |

| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity. | Higher LogP may indicate better compatibility with non-polar polymers. |

| Molecular Volume | The space occupied by the molecule. | Affects the free volume in the polymer matrix. |

| Number of Rotatable Bonds | The count of single bonds that allow free rotation. | Increased flexibility can enhance plasticizing efficiency. |

This table provides examples of descriptors that could be used in a predictive model for plasticizer performance. The "Hypothetical Influence" is a generalized statement and the actual impact can be complex.

Regarding environmental behavior, QSAR models are widely used to predict the fate and toxicity of chemicals based on their molecular structure. nih.goveuropa.euecetoc.org These models establish a mathematical relationship between the chemical's properties (described by molecular descriptors) and a specific biological or environmental endpoint. nih.govresearchgate.net For this compound, QSAR models could be used to estimate properties such as its biodegradability, potential for bioaccumulation, and aquatic toxicity. nih.govresearchgate.net

Table 3: Example of a QSAR Model for Predicting Aquatic Toxicity of Esters

| Endpoint | Model Equation (Hypothetical) | Key Molecular Descriptors |

|---|---|---|

| Acute Toxicity to Fish (LC50) | log(1/LC50) = aLogP - bMolecularSurfaceArea + c | LogP, Molecular Surface Area |

| Biodegradability | Probability = 1 / (1 + e^-(a - bMolecularWeight + cNumberofEsterGroups)) | Molecular Weight, Number of Ester Groups |

This table illustrates the general form of QSAR models. The equations and descriptors are for illustrative purposes only. 'a', 'b', and 'c' represent constants determined from regression analysis of a training set of chemicals.